Physicochemical Differentiation: Calculated Lipophilicity and Steric Bulk vs. Cyclohexyl and Phenyl Analogs
The 3-methylcyclohexyl group provides a calculated increase in lipophilicity and steric bulk compared to the unsubstituted cyclohexyl analog. Based on computational predictions from vendor databases, the target compound exhibits a higher clogP and molecular weight, which can influence membrane permeability and target binding pocket accommodation . The closest commercially listed analog, 1-methanesulfonyl-4-(3-methylcyclohexyl)piperazine, shares the N-substituent but differs in the sulfonyl group, preventing a direct biological comparison [1]. The differentiation from the common building block 1-(4-Nitrophenylsulfonyl)piperazine lies in the presence of the 3-methylcyclohexyl group, which is absent in the latter, fundamentally altering the molecule's physiochemical profile . This evidence is limited to computational and structural inference; no direct experimental biological comparison was found in accessible primary sources.
| Evidence Dimension | Calculated Lipophilicity (clogP) and Molecular Weight |
|---|---|
| Target Compound Data | MW: ~381.49 g/mol; clogP: ~3.5 (predicted). Exact value not experimentally confirmed in accessible sources. |
| Comparator Or Baseline | 1-Cyclohexyl-4-[(4-nitrophenyl)sulfonyl]piperazine (MW: ~353.44 g/mol, clogP predicted lower) and 1-(4-Nitrophenylsulfonyl)piperazine (MW: 271.29 g/mol). |
| Quantified Difference | Approximately +28 g/mol MW increase and estimated +0.5 to +1.0 clogP units vs. the unsubstituted cyclohexyl analog. Exact differences require experimental validation. |
| Conditions | In silico prediction using standard molecular property calculators; no experimental logP or permeability data available for this compound. |
Why This Matters
For procurement decisions where lipophilicity-driven membrane permeability or metabolic stability is a lead optimization parameter, the 3-methylcyclohexyl substituent provides a distinct physicochemical profile, though this remains a class-level inference without direct comparative biological data.
- [1] ChemSpace. 1-methanesulfonyl-4-(3-methylcyclohexyl)piperazine. Product Datasheet. (Accessed April 30, 2026). View Source
